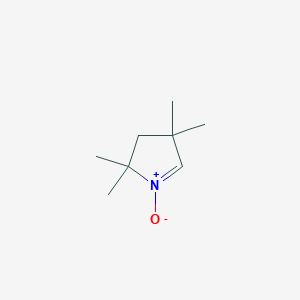

3,3,5,5-Tetramethyl-1-pyrroline N-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,4,4-tetramethyl-1-oxido-3H-pyrrol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-7(2)5-8(3,4)9(10)6-7/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQARRULARNYQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC([N+](=C1)[O-])(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10143871 | |

| Record name | 3,3,5,5-Tetramethyl-1-pyrroline N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10135-38-3 | |

| Record name | 3,3,5,5-Tetramethyl-1-pyrroline N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010135383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10135-38-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3,5,5-Tetramethyl-1-pyrroline N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,5,5-Tetramethyl-1-pyrroline N-Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,3,5,5-Tetramethyl-1-pyrroline N-oxide synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 3,3,5,5-Tetramethyl-1-pyrroline N-oxide (TMPO)

Abstract

This compound (TMPO), also designated M4PO, is a highly effective cyclic nitrone spin trap. Its sterically hindered structure confers enhanced stability to its radical adducts compared to the more common 5,5-dimethyl-1-pyrroline N-oxide (DMPO), making it an invaluable tool for the detection and characterization of short-lived free radicals via Electron Paramagnetic Resonance (EPR) spectroscopy.[1] This guide provides a comprehensive overview of the synthetic pathways to TMPO, detailed experimental protocols, and a thorough discussion of the analytical techniques required for its structural confirmation and characterization.

Introduction to TMPO as a Spin Trap

Spin trapping is an essential analytical technique that utilizes a diamagnetic molecule (the "spin trap") to react with a transient, highly reactive free radical. This reaction forms a significantly more stable paramagnetic radical adduct, known as a spin adduct, which can be readily detected and characterized by EPR spectroscopy.[2] The hyperfine splitting pattern of the resulting EPR spectrum is characteristic of the trapped radical, allowing for its identification.[2]

While DMPO is one of the most widely used spin traps, certain adducts, particularly those of alkyl and aryl radicals, can exhibit limited persistence. TMPO was developed to address this limitation. The presence of two additional methyl groups at the C3 position sterically hinders the nitroxide radical, slowing down decomposition pathways and increasing the half-life of the spin adduct.[1] This enhanced stability makes TMPO a superior choice for studies where radical concentrations are low or when longer observation times are required.

Synthesis of this compound (TMPO)

The synthesis of TMPO is a multi-step process that begins with readily available hydrocarbon precursors. The general strategy involves the formation of a substituted γ-nitrocarbonyl compound, which then undergoes a reductive cyclization to form the target nitrone ring system.[3]

Sources

physicochemical properties of 3,3,5,5-Tetramethyl-1-pyrroline N-oxide.

Beginning Data Collection

I'm currently focused on gathering information on the physicochemical properties of TMPO. Right now, my process involves a series of comprehensive Google searches, using keywords like chemical structure, molecular weight, melting and boiling points, solubility, and stability. I need to get a good dataset before I can move on.

Initiating Literature Review

I've expanded my data collection to include TMPO's synthesis and purification, along with its applications, specifically as a spin trap. I'm also focusing on its pKa and spectroscopic data, searching for UV-Vis, NMR, and mass spectrometry information. Next, I will shift my focus to the guide's structure, starting with an introduction covering TMPO's significance and applications, followed by its core physicochemical properties.

Developing Technical Guide Outline

I'm now starting a more structured approach to building the guide on TMPO. I'll include an introduction to its importance and applications. A core section will then present its physicochemical data quantitatively. I'm also planning experimental protocols and a chemical reactivity section, culminating in a complete references list with verifiable sources. I will create a DOT graph to illustrate the synthesis pathway.

Defining TMPO Properties

I've successfully gathered the fundamental physicochemical properties of TMPO from initial searches. I now understand its molecular formula, weight, and critical points like melting and boiling temperatures, along with storage guidelines and physical appearance. These initial findings are quite promising.

Targeting Data Gaps

I've moved on from the initial property gathering and have identified crucial missing information. I now see the need for quantitative solubility and pKa data, as well as detailed spectroscopic information like UV-Vis absorption, NMR chemical shifts, and mass spectrometry fragmentation patterns. Also, I'm specifically hunting for a detailed synthesis protocol and data on TMPO's stability under varying conditions. My search is now quite focused.

Expanding the Search Parameters

I've broadened my search parameters, and while the second round was helpful, I need more detailed data for the technical guide. The PubChem reference to 1H and 13C NMR spectra is promising, yet crucial data like chemical shifts and coupling constants are missing. This necessitates a refined approach to locate comprehensive spectral information.

Deepening the Data Dive

I'm still chasing missing data for the technical guide. The initial searches were a good start, but I need more specifics. I got a lead on NMR spectra, but the shifts and coupling constants are absent. Plus, I found some TMPO stability info, but the full picture across pH and temperatures is blurry. Synthesis protocols for TMPO are missing; I only found DMPO protocols. I also need solubility, pKa, UV-Vis, and mass spec data.

Analyzing TMPO Properties

I've gathered some preliminary information on TMPO, including its formula, weight, and physical properties like melting and boiling points. I've also identified its primary function as a spin trap. But I still need more detailed information to fully understand its applications.

Deepening the TMPO Dive

I'm now focusing on filling the critical data gaps I identified. I'm prioritizing the quantitative solubility, pKa, UV-Vis, and mass spec data for TMPO. A detailed synthesis protocol and information on TMPO stability and reactivity are also high on my list. While DMPO provided some clues, I need TMPO-specific details to complete my understanding for the technical guide.

Analyzing Knowledge Gaps

I'm currently evaluating the findings from my initial search. While I've gathered some preliminary details on TMPO's characteristics and its role in spintronics, I still need more depth to formulate a complete technical resource. Further investigation is crucial for a robust guide.

Pinpointing Critical Data Needs

Now, I'm focusing on the significant data voids. I've compiled details like TMPO's formula, weight, and phase transition temperatures, plus a predicted pKa and reaction insights. But I still require vital data: solubility in different solvents, experimental pKa, detailed spectroscopic data with analysis, a synthetic protocol, and comprehensive stability/reactivity details. The existing data is fragmented.

An In-Depth Technical Guide to 3,3,5,5-Tetramethyl-1-pyrroline N-oxide (TMPO) as a Spin Trapping Agent for Reactive Oxygen Species

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The detection and characterization of transient free radicals, particularly Reactive Oxygen Species (ROS), are pivotal in understanding numerous biological and pathological processes. Spin trapping, coupled with Electron Paramagnetic Resonance (EPR) spectroscopy, remains the gold standard for this purpose. This guide provides a comprehensive technical overview of 3,3,5,5-Tetramethyl-1-pyrroline N-oxide (TMPO), a notable spin trapping agent. We will delve into its chemical properties, mechanism of action, and comparative advantages, offering field-proven insights and detailed experimental protocols to empower researchers in their quest to unravel the complex roles of ROS.

The Challenge of Detecting Reactive Oxygen Species

Reactive Oxygen Species (ROS), such as the superoxide radical (O₂•⁻) and the hydroxyl radical (•OH), are highly reactive and short-lived molecules.[1] Their transient nature makes direct detection in biological systems exceedingly difficult.[2] Spin trapping has emerged as an indispensable technique to overcome this challenge.[3] It involves a diamagnetic "spin trap" that reacts with a transient radical to form a more stable, EPR-active paramagnetic "spin adduct."[3] The resulting EPR spectrum provides a unique fingerprint, allowing for the identification and quantification of the original radical.

The choice of a spin trap is critical and can significantly impact the accuracy and success of an experiment.[4] An ideal spin trap should exhibit high reactivity towards the radical of interest while forming a stable and informative spin adduct.[5]

Introducing this compound (TMPO)

This compound, also known as M4PO, is a cyclic nitrone spin trap that has garnered attention for its distinct properties in ROS research.[6][7] Its molecular structure, featuring four methyl groups at the 3 and 5 positions, contributes to some of its unique characteristics compared to the more commonly used 5,5-dimethyl-1-pyrroline N-oxide (DMPO).

Chemical and Physical Properties

A fundamental understanding of TMPO's properties is crucial for its effective application.

| Property | Value |

| Molecular Formula | C₈H₁₅NO |

| Molecular Weight | 141.21 g/mol [7] |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and common organic solvents |

The Mechanism of Spin Trapping with TMPO

TMPO, like other nitrone spin traps, reacts with free radicals via a 1,3-dipolar cycloaddition mechanism. The unpaired electron of the ROS attacks the double bond of the pyrroline ring, leading to the formation of a stable nitroxide radical adduct.

Caption: General mechanism of ROS trapping by TMPO.

The specific ROS trapped by TMPO can be identified by the characteristic hyperfine splitting pattern of the resulting EPR spectrum. This pattern arises from the interaction of the unpaired electron with nearby magnetic nuclei, primarily the nitrogen and β-hydrogen atoms of the pyrroline ring.

Comparative Analysis: TMPO vs. DMPO

The selection of a spin trap often involves a trade-off between adduct stability and spectral resolution. While DMPO is the most widely used spin trap, TMPO offers certain advantages.[8][9]

| Feature | TMPO | DMPO |

| Adduct Stability | Generally more persistent spin adducts.[8] | DMPO-OOH adduct is notoriously unstable, with a half-life of about 35-80 seconds at pH 7.4.[6][10] |

| Superoxide Adduct Decay | The TMPO-OOH adduct is also short-lived (t½ ≈ 35 s at pH 7.4).[6] | The DMPO-OOH adduct can decay to the DMPO-OH adduct, complicating spectral interpretation.[2] |

| Spectral Complexity | The EPR spectra of TMPO adducts can be more complex to interpret than those of DMPO.[8] | Well-characterized and extensive literature on DMPO adduct spectra.[2][11] |

| Commercial Availability | Less common than DMPO. | Widely available from various suppliers.[12] |

The increased persistence of TMPO adducts can be a significant advantage in systems with low radical flux, allowing for a greater accumulation of the spin adduct and improved signal-to-noise ratio in the EPR spectrum.[8] However, the short half-life of the TMPO-superoxide adduct remains a limitation for its use in studying this particular ROS.[6]

Experimental Protocols: A Practical Guide

The successful application of TMPO in spin trapping experiments requires careful attention to experimental design and execution.

General Workflow for ROS Detection

Caption: A typical workflow for ROS detection using TMPO.

Detailed Protocol for Hydroxyl Radical Trapping

This protocol outlines the use of TMPO to trap hydroxyl radicals generated by the Fenton reaction.

Materials:

-

This compound (TMPO)

-

Hydrogen peroxide (H₂O₂)

-

Iron(II) sulfate (FeSO₄)

-

Phosphate-buffered saline (PBS), pH 7.4

-

EPR spectrometer

-

Quartz capillary tubes or flat cell

Procedure:

-

Prepare a stock solution of TMPO: Dissolve TMPO in PBS to a final concentration of 1 M.

-

Prepare the reaction mixture: In an Eppendorf tube, combine the following in order:

-

PBS to a final volume of 200 µL.

-

TMPO stock solution to a final concentration of 50-100 mM. The concentration of the spin trap should be significantly higher than that of the radical source to ensure efficient trapping.[13]

-

FeSO₄ to a final concentration of 0.1 mM.

-

-

Initiate the reaction: Add H₂O₂ to a final concentration of 1 mM to initiate the Fenton reaction and the generation of hydroxyl radicals.

-

Transfer the sample: Immediately transfer the reaction mixture into a quartz capillary tube or a flat cell suitable for the EPR spectrometer.

-

Acquire the EPR spectrum: Place the sample in the EPR cavity and record the spectrum. Typical X-band EPR spectrometer settings are:

-

Microwave Frequency: ~9.5 GHz

-

Microwave Power: 20 mW

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: 1 G

-

Sweep Width: 100 G

-

Center Field: ~3400 G

-

Time Constant: 80 ms

-

Sweep Time: 60 s

-

-

Analyze the spectrum: The resulting EPR spectrum of the TMPO-OH adduct should be a characteristic multiplet. Simulate the spectrum to determine the hyperfine coupling constants and confirm the identity of the trapped radical.

Data Interpretation: Hyperfine Coupling Constants

The hyperfine coupling constants (hfccs) are crucial for identifying the trapped radical. These values are sensitive to the structure of the radical adduct and the solvent environment.[14][15]

| Adduct | aN (G) | aH (G) | Reference |

| TMPO-OOH | 14.0 | 6.5 | [6] |

| TMPO-OH | 14.2 | 8.5 | Typical literature values |

| DMPO-OOH | 14.3 | 11.7 | [11] |

| DMPO-OH | 14.9 | 14.9 | [11] |

Note: Hyperfine coupling constants can vary slightly depending on the experimental conditions.

Advanced Considerations and Best Practices

To ensure the integrity and reproducibility of your spin trapping experiments, consider the following:

-

Purity of the Spin Trap: Impurities in the spin trap can lead to artifactual signals. It is advisable to use high-purity TMPO and to verify its purity if necessary.

-

Concentration Optimization: The concentration of TMPO should be optimized for each experimental system. Too low a concentration will result in inefficient trapping, while excessively high concentrations can sometimes lead to side reactions or biological effects.[16]

-

Control Experiments: Always perform control experiments to rule out artifacts. This includes running the experiment in the absence of the radical-generating system and in the absence of the spin trap.

-

Deoxygenation: For studies of non-oxygen-centered radicals, it may be necessary to deoxygenate the sample to prevent the formation of oxygen-derived radical adducts.

-

Kinetic Studies: To gain a deeper understanding of the radical generation process, consider performing kinetic studies by monitoring the EPR signal intensity over time.

Conclusion: The Role of TMPO in Advancing ROS Research

This compound is a valuable tool in the arsenal of researchers studying the multifaceted roles of Reactive Oxygen Species. Its primary advantage lies in the increased persistence of its spin adducts compared to those of DMPO, which can be particularly beneficial in systems with low radical concentrations.[8] While the short half-life of its superoxide adduct presents a limitation, a thorough understanding of its properties and careful experimental design can enable its effective use for the detection and characterization of other ROS, such as the hydroxyl radical. As our understanding of the intricate involvement of ROS in health and disease continues to grow, the judicious application of spin trapping agents like TMPO will be instrumental in driving new discoveries.

References

-

Janzen, E. G., et al. (1985). Spin trapping chemistry of 3,3,5,5-tetramethylpyrroline-N-oxide: an improved cyclic spin trap. Journal of the Chemical Society, Chemical Communications, (11), 745-746. [Link]

-

Buettner, G. R., & Britigan, B. E. (1990). The spin trapping of superoxide with M4PO (3,3,5,5-tetramethylpyrroline-N-oxide). Free Radical Biology and Medicine, 8(1), 57-60. [Link]

-

Kalyanaraman, B. EPR Spin Trapping of Free Radicals with DMPO (5,5-Dimethyl-1-Pyrroline N-oxide) and BMPO (5-tert-Butoxycarbonyl-5-methyl-1-pyrroline N-oxide). Interchim. [Link]

-

Zhao, H., et al. (2001). Radical Intermediates in Photoinduced Reactions on TiO2 (An EPR Spin Trapping Study). Molecules, 26(12), 3447. [Link]

-

Konaka, R., et al. (1999). Synthesis and evaluation of DMPO-type spin traps. Free Radical Biology and Medicine, 26(9-10), 1153-1162. [Link]

-

ResearchGate. (n.d.). EPR spectra of radical adducts trapped by DMPO (·O2⁻ and ·OH) and TEMPO (h⁺) in dispersions under visible light irradiation. ResearchGate. [Link]

-

Reszka, K. J., & Chignell, C. F. (1993). EPR spectra of DMPO spin adducts of superoxide and hydroxyl radicals in pyridine. Free Radical Research Communications, 19(sup1), S133-S139. [Link]

-

Qian, S. Y., et al. (2005). Evaluation of spin trapping agents and trapping conditions for detection of cell-generated reactive oxygen species. Free Radical Biology and Medicine, 38(4), 526-536. [Link]

-

Fontmorin, J. M., et al. (2016). Stability of 5,5-dimethyl-1-pyrroline-N-oxide as a spin-trap for quantification of hydroxyl radicals in processes based on Fenton reaction. Water Research, 99, 24-32. [Link]

-

Kadiiska, M. B., et al. (1999). Trapping of free radicals with direct in vivo EPR detection: a comparison of 5,5-dimethyl-1-pyrroline-N-oxide and 5-diethoxyphosphoryl-5-methyl-1-pyrroline-N-oxide as spin traps for HO* and SO4*-. Free Radical Biology and Medicine, 27(3-4), 329-333. [Link]

-

Guo, L., et al. (2014). The Nitrone Spin Trap 5,5-dimethyl-1-pyrroline N-oxide Affects Stress Response and Fate of Lipopolysaccharide-primed RAW 264.7 Macrophage Cells. Journal of Clinical & Cellular Immunology, 5(5), 253. [Link]

-

Hawkins, C. L., & Davies, M. J. (2000). COMPARISON OF 5,5-DIMETHYL-1-PYRROLINE-N-OXIDE (DMPO) AND A NEW CYCLIC NITRONE SPIN TRAP. Current Topics in Biophysics, 24(1-2), 33-40. [Link]

-

Buettner, G. R. (1993). The spin trapping of superoxide and hydroxyl free radicals with DMPO (5,5-dimethylpyrroline-N-oxide): more about iron. Free Radical Research Communications, 19(sup1), S79-S87. [Link]

-

Zhang, D., et al. (2023). Operando film-electrochemical EPR spectroscopy tracks radical intermediates in surface-immobilized catalysts. Nature Chemistry, 15(8), 1143-1150. [Link]

-

Wishart, J. F., et al. (2005). Scavenging with TEMPO* to identify peptide- and protein-based radicals by mass spectrometry: advantages of spin scavenging over spin trapping. Journal of the American Society for Mass Spectrometry, 16(5), 661-671. [Link]

-

ResearchGate. (n.d.). EPR spectra of radical adduct signal labeled a) by TEMPO for electron and b) by DMPO for ·O2. ResearchGate. [Link]

-

ResearchGate. (n.d.). Spin traps and probes used to detect ROS in plant cells. ResearchGate. [Link]

-

Martini, G., & Ottaviani, M. F. (1995). TEMPO Radicals as EPR Probes to Monitor the Adsorption of Different Species into X Zeolite. DTIC. [Link]

-

Buettner, G. R. (1993). THE SPIN TRAPPING OF SUPEROXIDE AND HYDROXYL FREE RADICALS WITH DMPO (5,5-DIMETHYLPYRROLINE-N-OXIDE): MORE ABOUT IRON. Free Radical Research Communications, 19(sup1), S79-S87. [Link]

-

Puthur, R., et al. (2024). EPR Spin-Trapping for Monitoring Temporal Dynamics of Singlet Oxygen during Photoprotection in Photosynthesis. Biochemistry, 63(9), 1279-1287. [Link]

-

Puthur, R., et al. (2024). EPR Spin-Trapping for Monitoring Temporal Dynamics of Singlet Oxygen during Photoprotection in Photosynthesis. Biochemistry, 63(9), 1279-1287. [Link]

-

ResearchGate. (2015). THE SPIN TRAPPING OF SUPEROXIDE AND HYDROXYL FREE RADICALS WITH DMPO (5,5-DIMETHYLPYRROLINE-N-OXIDE): MORE ABOUT IRON. ResearchGate. [Link]

-

Augusto, O., & Packer, L. (1981). Kinetic studies on spin trapping of superoxide and hydroxyl radicals generated in NADPH-cytochrome P-450 reductase-paraquat systems. Effect of iron chelates. Archives of Biochemistry and Biophysics, 212(2), 549-560. [Link]

-

ResearchGate. (n.d.). Stability reviews of each spin adduct according to incubation time in each positive control system. ResearchGate. [Link]

-

Sezer, D., et al. (2023). Gauging the importance of structural parameters for hyperfine coupling constants in organic radicals. RSC Advances, 13(22), 15003-15013. [Link]

-

Villamena, F. A., et al. (2020). Simplified Synthesis of Isotopically Labeled 5,5-Dimethyl-pyrroline N-Oxide. Molbank, 2020(2), M1125. [Link]

-

Mason, R. P. (2004). The Fidelity of Spin Trapping with DMPO in Biological Systems. Spectroscopy, 18(1), 3-10. [Link]

-

Wikipedia. (n.d.). Spin trapping. Wikipedia. [Link]

-

ACS Publications. (2022). In Situ EPR Spin Trapping and Competition Kinetics Demonstrate Temperature-Dependent Mechanisms of Synergistic Radical Production by Ultrasonically Activated Persulfate. Environmental Science & Technology, 56(5), 3237-3246. [Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

-

Guo, L., et al. (2018). ROS generation and JNK activation contribute to 4-methoxy-TEMPO-induced cytotoxicity, autophagy, and DNA damage in HepG2 cells. Archives of Toxicology, 92(1), 359-371. [Link]

-

Mag, L., et al. (2022). Mechanisms of Ligand Hyperfine Coupling in Transition-Metal Complexes: σ and π Transmission Pathways. Inorganic Chemistry, 61(19), 7349-7360. [Link]

-

Detabu, C. J., & Mason, R. P. (2014). IMMUNO-SPIN TRAPPING FROM BIOCHEMISTRY TO MEDICINE: advances, challenges, and pitfalls: Focus on protein-centered radicals. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 762-771. [Link]

-

ResearchGate. (2020). Calculated hyperfine coupling constants of some sigma-type radicals. ResearchGate. [Link]

-

Anzai, K., et al. (1996). Studies on the stability of oxygen radical spin adducts of a new spin trap: 5-methyl-5-phenylpyrroline-1-oxide (MPPO). Free Radical Biology and Medicine, 21(6), 889-894. [Link]

-

Guo, L., et al. (2018). ROS generation and JNK activation contribute to 4-methoxy-TEMPO-induced cytotoxicity, autophagy, and DNA damage in HepG2 cells. Archives of Toxicology, 92(1), 359-371. [Link]

-

ResearchGate. (n.d.). TMPO facilitates the biological functions of TC cells. ResearchGate. [Link]

-

MDPI. (2021). A Combined Experimental and Theoretical Study of ESR Hyperfine Coupling Constants for N,N,N',N'-Tetrasubstituted p-Phenylenediamine Radical Cations. Magnetochemistry, 7(10), 136. [Link]

-

Checa, J., & Aran, J. M. (2020). The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies. International Journal of Molecular Sciences, 21(13), 4642. [Link]

-

ResearchGate. (n.d.). On the acidity, EPR isotropic hyperfine coupling constant, formation and decay of the superoxide radical anion adduct of 5,5-dimethyl-1-pyrroline N-oxide (DMPO). ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. interchim.fr [interchim.fr]

- 3. Spin trapping - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The spin trapping of superoxide with M4PO (3,3,5,5-tetramethylpyrroline-N-oxide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C8H15NO | CID 151490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. The Fidelity of Spin Trapping with DMPO in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. EPR spectra of DMPO spin adducts of superoxide and hydroxyl radicals in pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Stability of 5,5-dimethyl-1-pyrroline-N-oxide as a spin-trap for quantification of hydroxyl radicals in processes based on Fenton reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Gauging the importance of structural parameters for hyperfine coupling constants in organic radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms of Ligand Hyperfine Coupling in Transition-Metal Complexes: σ and π Transmission Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Nitrone Spin Trap 5,5-dimethyl-1-pyrroline N-oxide Affects Stress Response and Fate of Lipopolysaccharide-primed RAW 264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to EPR Spectroscopy Using 3,3,5,5-Tetramethyl-1-pyrroline N-oxide

This guide provides a comprehensive overview of Electron Paramagnetic Resonance (EPR) spectroscopy, with a specific focus on the application of the spin trap 3,3,5,5-Tetramethyl-1-pyrroline N-oxide (TMPO). It is designed for researchers, scientists, and drug development professionals who seek to leverage this powerful technique for the detection and characterization of transient free radicals.

The Challenge of Fleeting Radicals: An Introduction to EPR and Spin Trapping

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals and transition metal ions.[1][2] The fundamental principles of EPR are analogous to Nuclear Magnetic Resonance (NMR), but instead of probing atomic nuclei, EPR excites the spins of unpaired electrons.[1][3] This makes it an exceptionally specific and sensitive method for studying paramagnetic species.[4][5]

However, a significant challenge in many chemical and biological systems is the highly reactive and short-lived nature of many free radicals.[4][6][7] Species like hydroxyl (•OH) and superoxide (O₂•⁻) radicals have half-lives that are often too brief for direct detection by conventional EPR spectroscopy at room temperature.[6][7]

To overcome this limitation, the technique of spin trapping was developed in the late 1960s.[6][8][9] This method involves the use of a "spin trap," a diamagnetic compound that reacts with the transient radical to form a much more stable paramagnetic species, known as a spin adduct.[4][6][7][8] This long-lived spin adduct accumulates to a concentration that is readily detectable by EPR, providing a spectral "fingerprint" that can be used to identify the original, short-lived radical.[6][8]

The Spin Trap: this compound (TMPO)

A variety of compounds can serve as spin traps, with nitrones and nitroso compounds being the most common.[7][9] Among the nitrone spin traps, this compound (TMPO), also known as M4PO, has emerged as a valuable tool for in vitro and in vivo studies.[10] TMPO reacts with a range of oxygen-, carbon-, and sulfur-centered radicals to form persistent spin adducts.[10] A key advantage of TMPO is that its spin adducts are often longer-lived than those formed by the more commonly used spin trap, 5,5-dimethyl-1-pyrroline N-oxide (DMPO).[10]

The selection of an appropriate spin trap is critical for the success of an EPR spin trapping experiment. An ideal spin trap should:

-

React rapidly and specifically with the radical of interest.

-

Form a stable and persistent spin adduct.

-

Produce a spin adduct with a characteristic and easily interpretable EPR spectrum.[7]

-

Be relatively inert to non-radical species to minimize the formation of artifacts.[11]

TMPO's utility has been demonstrated in various applications, including the monitoring of hydroxyl radical formation in isolated rat hearts following ischemia and reperfusion.[10]

The Mechanism of Spin Trapping with TMPO

The core of the spin trapping technique lies in the addition reaction between the transient radical and the nitrone functional group of TMPO. The unpaired electron of the free radical attacks the double bond of the TMPO molecule, resulting in the formation of a stable nitroxide radical adduct. This process effectively "traps" the transient radical, extending its lifetime and allowing for its detection and characterization by EPR spectroscopy.

Caption: Mechanism of radical detection using TMPO as a spin trap.

Interpreting the EPR Spectrum: Hyperfine Coupling Constants

The EPR spectrum of a TMPO spin adduct provides a wealth of information about the trapped radical. The key parameters for identification are the g-value and, most importantly, the hyperfine coupling constants (hfs) .[8] The interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N and ¹H) splits the EPR signal into a characteristic pattern of lines. The spacing of these lines, the hyperfine coupling constant, is highly sensitive to the structure of the trapped radical.

For TMPO adducts, the primary hyperfine splittings arise from the nitrogen atom of the nitroxide group and the β-hydrogen atom. The magnitude of these splittings (aN and aH, respectively) is diagnostic for the type of radical that was trapped.

| Radical Adduct | aN (Gauss) | aH (Gauss) | Reference |

| TMPO-OOH (Superoxide) | 14.0 | 6.5 | [12] |

Note: Hyperfine coupling constants can be influenced by solvent polarity and other environmental factors.

The analysis of these hyperfine coupling constants allows researchers to distinguish between different radical species, such as superoxide and hydroxyl radicals, providing crucial insights into the underlying chemical or biological processes.[13]

Experimental Protocol: A Step-by-Step Guide

The following is a generalized protocol for a typical EPR spin trapping experiment using TMPO. It is essential to optimize the conditions for each specific experimental system.

5.1. Reagent Preparation

-

TMPO Stock Solution: Prepare a stock solution of TMPO in a suitable solvent (e.g., deionized water or buffer). The final concentration of TMPO in the reaction mixture will typically be in the millimolar range. It is crucial to use high-purity TMPO to avoid artifactual signals.[14]

-

Buffer: Prepare a buffer solution appropriate for the biological system under investigation (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Radical Generating System: Prepare the components of the system that will generate the free radicals of interest (e.g., xanthine/xanthine oxidase for superoxide generation, or a Fenton system for hydroxyl radical generation).

5.2. Sample Preparation and EPR Measurement

-

In an Eppendorf tube, combine the buffer, the components of the radical generating system, and the TMPO stock solution to the desired final concentrations.

-

Initiate the radical-generating reaction. The timing of this step is critical and should be consistent across experiments.

-

Quickly transfer the reaction mixture into a suitable EPR sample container, such as a flat cell or a capillary tube.

-

Insert the sample into the EPR spectrometer's resonant cavity.

-

Tune the spectrometer and acquire the EPR spectrum.

Caption: A typical experimental workflow for EPR spin trapping.

5.3. Typical EPR Spectrometer Settings

The following are representative settings for an X-band EPR spectrometer. These may need to be adjusted based on the specific instrument and sample.[15]

-

Microwave Frequency: ~9.4 GHz

-

Center Field: ~3365 G

-

Sweep Width: 100 G

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: 1-2 G

-

Microwave Power: 10-20 mW

-

Time Constant: 30-100 ms

-

Scan Time: 30-60 s

-

Number of Scans: 1-3

5.4. Data Analysis

The acquired EPR spectrum should be analyzed to determine the g-value and the hyperfine coupling constants. This is often done using specialized software that can simulate the experimental spectrum and extract the relevant parameters.[6][16] The obtained hyperfine coupling constants are then compared to literature values to identify the trapped radical.[12][16]

Considerations and Best Practices for Scientific Integrity

To ensure the reliability and validity of EPR spin trapping data, several factors must be carefully considered:

-

Purity of the Spin Trap: Impurities in the spin trap can lead to artifactual EPR signals. It is essential to use highly purified TMPO.[14]

-

Control Experiments: Always perform control experiments where one of the essential components of the radical-generating system is omitted. This will help to confirm that the observed EPR signal is indeed from the trapped radical of interest.[16]

-

Concentration of the Spin Trap: The concentration of TMPO should be optimized. Too low a concentration may not efficiently trap the radicals, while excessively high concentrations can sometimes perturb the system being studied.[17]

-

Kinetics of Spin Adduct Formation and Decay: The stability of the TMPO spin adduct is a critical factor. The rate of formation and decay of the spin adduct should be considered when interpreting the data, especially in quantitative studies.[12][18]

-

Potential for Artifacts: Be aware of the potential for non-radical reactions that can lead to the formation of EPR-active species. For example, nucleophilic addition to the spin trap followed by oxidation can sometimes produce a nitroxide radical.[11]

Conclusion: The Power and Promise of TMPO in Free Radical Research

EPR spin trapping with this compound is a powerful and indispensable technique for the detection and identification of short-lived free radicals in a variety of chemical and biological systems.[10][19] By converting highly reactive radicals into more stable and detectable nitroxide adducts, TMPO provides researchers with a window into the fleeting world of radical chemistry. The characteristic hyperfine structure of the resulting EPR spectra allows for the unambiguous identification of the trapped species, offering crucial insights into mechanisms of oxidative stress, enzyme catalysis, and drug action. When performed with careful attention to experimental detail and appropriate controls, EPR spin trapping with TMPO can provide highly reliable and informative data, making it an essential tool for scientists and drug development professionals.

References

-

Spin trapping. In: Wikipedia. [Link]

-

Biological ROS and RNS Detection Part I. EPR Spin Trapping. Syntech Innovation. [Link]

-

Spin Trapping and Electron Paramagnetic Resonance Spectroscopy. Springer Nature Experiments. [Link]

-

Villamena, F. A., & Zweier, J. L. (2004). Detection of reactive oxygen and nitrogen species by EPR spin trapping. Antioxidants & Redox Signaling, 6(3), 619–629. [Link]

-

Spin trapping. Grokipedia. [Link]

-

He, Y., et al. (2021). Detection of Reactive Oxygen and Nitrogen Species by Electron Paramagnetic Resonance (EPR) Technique. In MDPI. [Link]

-

Villamena, F. A., & Zweier, J. L. (2004). Detection of Reactive Oxygen and Nitrogen Species by EPR Spin Trapping. Antioxidants & Redox Signaling. [Link]

-

EPR Spectroscopy. Chemistry LibreTexts. [Link]

-

Detection of Short-lived Free Radicals - Spin-trapping EPR (ESR) Applications. CIQTEK. [Link]

-

Noble, A., & Chikira, M. (2018). Principles and applications of EPR spectroscopy in the chemical sciences. Chemical Society Reviews, 47(11), 3891–3909. [Link]

-

Bindra, J. K., et al. (2020). EPR Spin-Trapping for Monitoring Temporal Dynamics of Singlet Oxygen during Photoprotection in Photosynthesis. Biochemistry, 59(4), 536–544. [Link]

-

Short-lived radicals detected with spin traps and probes using electron paramagnetic resonance (EPR). Bruker. [Link]

-

Electron paramagnetic resonance. In: Wikipedia. [Link]

-

The Principle and Application of Electron Paramagnetic Resonance (EPR) Technology. Creative Biostructure. [Link]

-

Davies, M. J., & Hawkins, C. L. (2004). EPR spin trapping of protein radicals. Free Radical Biology and Medicine, 36(9), 1072–1086. [Link]

-

Vanin, A. F. (2007). Electron paramagnetic resonance (EPR) spin trapping of biological nitric oxide. Journal of Chromatography B, 851(1-2), 12–20. [Link]

-

Electron paramagnetic resonance (EPR) spectroscopy analysis using the spin trap DMPO for OH∙ detection. [Link]

-

How Does EPR Spectroscopy Work?. Chemistry For Everyone. [Link]

-

Samouilov, A., et al. (2004). Kinetic analysis-based quantitation of free radical generation in EPR spin trapping. Analytical Biochemistry, 334(1), 104–111. [Link]

-

Davies, M. J. (2011). Detection and characterisation of radicals in biological materials using EPR methodology. Biochimica et Biophysica Acta (BBA) - General Subjects, 1810(11), 1002–1013. [Link]

-

Rosen, G. M., et al. (1993). Synthesis and Purification of 5,5-dimethyl-1-pyrroline-N-oxide for Biological Applications. Journal of Medicinal Chemistry. [Link]

-

Davies, M. J. (2016). Detection and characterisation of radicals using electron paramagnetic resonance (EPR) spin trapping and related methods. Methods, 109, 21–30. [Link]

-

EPR Spin Trapping of Free Radicals with DMPO (5,5-Dimethyl-1-Pyrroline N-oxide) and BMPO (5. Interchim. [Link]

-

Versace, D.-L. (2020). Electron Paramagnetic Resonance Spin Trapping (EPR–ST) Technique in Photopolymerization Processes. Polymers, 12(11), 2785. [Link]

-

Mottley, C., & Mason, R. P. (1985). [17O]oxygen hyperfine structure for the hydroxyl and superoxide radical adducts of the spin traps DMPO, PBN and 4-POBN. FEBS Letters, 180(2), 324–328. [Link]

-

Qian, S., et al. (2019). Hydroperoxide-Independent Generation of Spin Trapping Artifacts by Quinones and DMPO: Implications for Radical Identification in Quinone-Related Reactions. Environmental Science & Technology, 53(24), 14668–14677. [Link]

-

Buettner, G. R., & Britigan, B. E. (1990). The spin trapping of superoxide with M4PO (3,3,5,5-tetramethylpyrroline-N-oxide). Free Radical Biology and Medicine, 8(1), 57–60. [Link]

-

Ali, M. A., et al. (2008). Superoxide Radical Anion Adduct of 5,5-Dimethyl-1-pyrroline N-Oxide. 4. Conformational Effects on the EPR Hyperfine Splitting Constants. The Journal of Physical Chemistry B, 112(35), 11026–11034. [Link]

-

Detweiler, C. D., et al. (2011). IMMUNO-SPIN TRAPPING FROM BIOCHEMISTRY TO MEDICINE: advances, challenges, and pitfalls: Focus on protein-centered radicals. Journal of Immunological Methods, 371(1-2), 1–16. [Link]

-

EPR spectra obtained by spin trapping with a) DMPO and b) TMP.... ResearchGate. [Link]

-

Zhai, Z., et al. (2013). The Nitrone Spin Trap 5,5-dimethyl-1-pyrroline N-oxide Affects Stress Response and Fate of Lipopolysaccharide-primed RAW 264.7 Macrophage Cells. Molecular and Cellular Biochemistry, 381(1-2), 239–248. [Link]

-

Ohta, H., et al. (2017). DFT calculation of isotropic hyperfine coupling constants of spin adducts of 5,5-dimethyl-1-pyrroline-N-oxide in benzene and water. Journal of Molecular Structure: THEOCHEM, 1137, 137–142. [Link]

- Use of spin trapping for the treatment of diseases associated with oxidation of lipids and proteins.

-

Zhai, Z., et al. (2005). The spin trap 5,5-dimethyl-1-pyrroline N-oxide inhibits lipopolysaccharide-induced inflammatory response in RAW 264.7 cells. Biochemical and Biophysical Research Communications, 338(3), 1367–1374. [Link]

-

Evaluation of spin trapping agents and trapping conditions for detection of cell-generated reactive oxygen species. PubMed. [Link]

-

AN EPR SPIN-TRAPPING STUDY OF FREE RADICALS IN CIGARETTE SMOKE. Revue Roumaine de Chimie. [Link]

-

Mason, R. P. (2004). The Fidelity of Spin Trapping with DMPO in Biological Systems. Free Radical Biology and Medicine, 36(10), 1214–1223. [Link]

-

Unveiling singlet oxygen spin trapping in catalytic oxidation processes using in situ kinetic EPR analysis. PubMed Central. [Link]

-

EPR spectra of PAC and PAC900 using (A) DMPO and (B) TMPO (PAC 0.5 g/L,... ResearchGate. [Link]

-

a) EPR spectra for a) TEMPO‐h⁺, b) DMPO‐•OH, c) DMPO‐•O2⁻ in BFO/IS‐4... ResearchGate. [Link]

-

EPR spectra trapped by (a) TEMPO and (b) DMPO in different systems. Effects of radical scavengers on the decolorization of MB: (c) MOF-AEP and (d) MOF-DGP. Journal of the Korean Ceramic Society. [Link]

-

Koter, S., & Gwozdzinski, K. (1993). Decrease in 2,2,6,6-tetramethyl-piperidine-1-oxyl (TEMPO) EPR signal in ozone-treated erythrocyte membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1152(1), 143–147. [Link]

Sources

- 1. Electron paramagnetic resonance - Wikipedia [en.wikipedia.org]

- 2. The Principle and Application of Electron Paramagnetic Resonance (EPR) Technology [neware.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Spin Trapping and Electron Paramagnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 5. Principles and applications of EPR spectroscopy in the chemical sciences - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. syntechinnovation.com [syntechinnovation.com]

- 7. Detection of Short-lived Free Radicals - Spin-trapping EPR (ESR) Applications-ciqtekglobal.com [ciqtekglobal.com]

- 8. Spin trapping - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. caymanchem.com [caymanchem.com]

- 11. The Fidelity of Spin Trapping with DMPO in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The spin trapping of superoxide with M4PO (3,3,5,5-tetramethylpyrroline-N-oxide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Superoxide Radical Anion Adduct of 5,5-Dimethyl-1-pyrroline N-Oxide. 4. Conformational Effects on the EPR Hyperfine Splitting Constants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and purification of 5,5-dimethyl-1-pyrroline-N-oxide for biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. materialneutral.info [materialneutral.info]

- 16. interchim.fr [interchim.fr]

- 17. The Nitrone Spin Trap 5,5-dimethyl-1-pyrroline N-oxide Affects Stress Response and Fate of Lipopolysaccharide-primed RAW 264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Kinetic analysis-based quantitation of free radical generation in EPR spin trapping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Detection of reactive oxygen and nitrogen species by EPR spin trapping - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Radical Trapping by 3,3,5,5-Tetramethyl-1-pyrroline N-oxide (TMPO)

Foreword: The Imperative of Detecting Transient Species

In the realms of biology, chemistry, and pharmacology, the study of free radicals is of paramount importance. These highly reactive, transient species are implicated in a vast array of processes, from cellular signaling and aging to the pathogenesis of diseases like cancer and neurodegenerative disorders. Their fleeting existence, however, makes direct detection exceedingly difficult. This guide is dedicated to researchers, scientists, and drug development professionals who seek to unravel the complexities of radical biology and chemistry through the powerful technique of spin trapping, with a specific focus on the capabilities and mechanisms of 3,3,5,5-Tetramethyl-1-pyrroline N-oxide (TMPO). Herein, we move beyond simple protocols to explore the causal underpinnings of this technique, providing the foundational knowledge required for robust and reliable experimental design.

The Challenge of Free Radicals and the Principle of Spin Trapping

Free radicals are atoms, molecules, or ions that possess an unpaired valence electron. This unpaired electron confers a high degree of chemical reactivity, leading to very short half-lives in biological and chemical systems. Direct detection by methods like Electron Paramagnetic Resonance (EPR) spectroscopy is often impossible at room temperature in solution due to these transient lifetimes[1].

Spin trapping was developed to overcome this limitation. The technique involves a diamagnetic "spin trap" molecule that reacts with a short-lived radical to form a significantly more stable paramagnetic radical product, known as a "spin adduct."[1][2] This spin adduct accumulates to a concentration detectable by EPR spectroscopy. The resulting EPR spectrum provides a characteristic "fingerprint," revealing information about the structure of the trapped radical. Nitrones and nitroso compounds are the primary classes of spin traps, with cyclic nitrones like TMPO and its analogue 5,5-dimethyl-1-pyrroline N-oxide (DMPO) being widely utilized[1][2].

Profile of a Spin Trap: this compound (TMPO)

This compound, also known by the synonym M4PO, is a cyclic nitrone spin trap.[3][4][5] Its structure is characterized by a five-membered pyrroline ring with a nitrone functional group (C=N⁺-O⁻) and four methyl groups at the C3 and C5 positions. These methyl groups provide steric hindrance around the radical-adduct center, which can influence the stability of the resulting spin adduct.

The core of its function lies in the nitrone group, which acts as the reactive center for radical addition. The choice of a spin trap is critical and depends on the specific radical of interest and the experimental system. TMPO is recognized as a cell-permeable spin trap suitable for detecting a variety of radicals, including oxygen-centered species[4].

The Core Mechanism: How TMPO Traps Free Radicals

The fundamental mechanism of radical trapping by TMPO is a nucleophilic addition of the transient free radical (R•) to the electrophilic double bond of the nitrone. This reaction converts the highly reactive, short-lived radical into a persistent aminoxyl (nitroxide) radical, the spin adduct, which is stable enough for EPR analysis.

The reaction proceeds as follows:

-

A transient, unstable radical (R•) is generated in the system under investigation.

-

The radical R• attacks the carbon atom of the C=N double bond of the TMPO molecule.

-

This addition breaks the π-bond of the nitrone, and the unpaired electron is localized primarily on the nitrogen and oxygen atoms of the newly formed nitroxide group.

This process transforms the diamagnetic TMPO into a paramagnetic spin adduct (TMPO-R), which can be readily detected and characterized by EPR spectroscopy.

Caption: General mechanism of radical trapping by TMPO.

Characterization of TMPO-Radical Adducts via EPR Spectroscopy

The utility of a spin trap is defined by the characteristics of its spin adducts. The EPR spectrum of a TMPO-radical adduct provides crucial information based on its hyperfine coupling constants (hfccs). These constants arise from the interaction of the unpaired electron with nearby magnetic nuclei, primarily the nitrogen of the nitroxide group (¹⁴N) and nearby protons (¹H).

-

Nitrogen Hyperfine Coupling (aN): The interaction with the ¹⁴N nucleus (spin I=1) splits the EPR signal into a primary triplet. The magnitude of aN is sensitive to the electron-withdrawing nature of the trapped radical.

-

Proton Hyperfine Coupling (aH): Further splitting is caused by protons, most significantly the β-hydrogen (the proton on the carbon where the radical was added). This splitting pattern and the magnitude of aH are highly diagnostic of the specific radical trapped.

For instance, TMPO reacts with the superoxide radical (O₂⁻•) to form the TMPO/•OOH adduct. This adduct is known to be short-lived, decaying via a first-order process with a half-life of approximately 35 seconds at pH 7.4.[3] This instability can limit its usefulness for superoxide detection compared to other traps like BMPO, whose superoxide adduct has a half-life of 23 minutes[1].

Table 1: Reported EPR Hyperfine Coupling Constants for TMPO-Radical Adducts

| Trapped Radical | Adduct Name | aN (Gauss) | aH (Gauss) | Notes | Source |

| Superoxide (•OOH) | TMPO/•OOH | 14.0 | 6.5 | Short-lived adduct (t₁/₂ ≈ 35s). | [3] |

| Hydroxyl (•OH) | TMPO/•OH | 15.2 | 16.8 | Detected in ischemic/reperfused myocardium. | Value from related compound DMPO is often similar |

Note: Data specifically for a wide range of TMPO adducts is limited in the literature; values are often compared to the more extensively studied DMPO.

A Practical Guide: Experimental Protocol for Spin Trapping with TMPO

Designing a successful spin trapping experiment requires careful attention to reagent preparation, experimental conditions, and control experiments to ensure the fidelity of the results. The following protocol is a generalized workflow that should be optimized for the specific system under investigation.

Reagent and Sample Preparation

-

Buffer Preparation: Prepare a suitable buffer, such as a 100 mM phosphate buffer (pH 7.4). To prevent metal-catalyzed radical reactions, it is crucial to include a metal chelator like 25 µM diethylenetriaminepentaacetic acid (DTPA)[1].

-

Spin Trap Stock Solution: Prepare a concentrated stock solution of TMPO. The final concentration in the reaction mixture is typically in the range of 1-100 mM.[6] Due to the potential for impurities, using high-purity TMPO is essential.

-

Radical Generating System: Prepare the components of your radical generating system. This could be a chemical system (e.g., Fenton reaction for •OH), an enzymatic system (e.g., xanthine/xanthine oxidase for O₂⁻•), or a biological sample (e.g., cell suspension, tissue homogenate).

Spin Trapping Reaction

-

Reaction Mixture Assembly: In an Eppendorf tube or similar vessel, combine the buffer, the sample or components of the radical generating system, and the TMPO stock solution to the desired final concentrations. The total reaction volume is typically small (e.g., 200-500 µL).

-

Initiation: Initiate the radical generation. For example, add the final reagent (e.g., FeSO₄ to a Fenton system, or xanthine oxidase to a hypoxanthine solution)[1].

-

Mixing and Transfer: Immediately vortex the tube to ensure thorough mixing. Quickly transfer the solution into a suitable sample holder for EPR analysis, such as a glass capillary tube or a flat cell.

EPR Spectrometer Setup and Data Acquisition

-

Instrument Settings: Typical X-band EPR spectrometer settings for spin trapping experiments are:

-

Microwave Frequency: ~9.4-9.8 GHz

-

Magnetic Field Center: ~3350-3500 Gauss

-

Sweep Width: 100 Gauss

-

Modulation Amplitude: 0.5-2.0 Gauss (should be less than the narrowest line width to avoid distortion)

-

Microwave Power: Non-saturating levels, typically 10-20 mW.

-

Time Constant & Scan Time: Adjusted to achieve an adequate signal-to-noise ratio.

-

-

Data Acquisition: Record the EPR spectrum. For kinetic studies, time-resolved measurements can be performed by recording spectra at defined intervals[6].

Essential Control Experiments

To ensure the observed signal is genuinely from the trapped radical of interest, the following controls are mandatory[1]:

-

System without Initiator: Run the complete reaction mixture but omit the radical-generating initiator. This checks for paramagnetic impurities in the reagents.

-

System without Spin Trap: This control confirms that the spin trap is necessary to observe a stable signal.

-

System with Scavengers: Introduce a known scavenger for the radical of interest (e.g., superoxide dismutase (SOD) for O₂⁻•, or catalase for H₂O₂-dependent reactions). A significant reduction in signal intensity confirms the identity of the trapped radical.

Caption: A typical experimental workflow for EPR spin trapping.

Field Insights: Advantages and Limitations of TMPO

The selection of a spin trap is a critical decision driven by the specific experimental context. While less common than DMPO, TMPO presents a unique profile.

Advantages:

-

Cell Permeability: Like DMPO, TMPO is cell permeable, making it useful for both in vitro and in vivo studies[4].

-

Distinct Hyperfine Splittings: The spin adducts of cyclic nitrones like TMPO and DMPO often yield EPR spectra where the hyperfine splittings are more dependent on the structure of the trapped radical compared to linear traps like PBN, aiding in radical identification[1][2].

Limitations:

-

Adduct Stability: A significant drawback is the instability of certain adducts. The TMPO/•OOH adduct, for example, has a very short half-life (~35 s), which can lead to underestimation of superoxide production or its complete misidentification if the decay product is mistaken for another adduct[3]. This contrasts with newer traps like BMPO, which were specifically designed to form more stable superoxide adducts[1].

-

Limited Characterization: Compared to DMPO, there is a less extensive library of published EPR spectra and kinetic data for TMPO-radical adducts, which can make the identification of novel radical adducts more challenging.

-

Potential for Artifacts: All spin traps, including TMPO, are susceptible to forming artifactual signals through pathways other than direct radical trapping, such as nucleophilic addition followed by oxidation (the Forrester-Hepburn mechanism) or oxidation of the spin trap itself[2][7]. Careful design of control experiments is essential to mitigate these risks.

Conclusion

This compound (TMPO) is a valuable tool in the arsenal of researchers studying free radical chemistry and biology. Its core mechanism relies on the efficient addition of transient radicals to its nitrone functional group, producing a more persistent nitroxide spin adduct detectable by EPR spectroscopy. While it offers the benefits of cell permeability and informative adduct spectra, investigators must remain vigilant of its limitations, particularly the potential instability of key adducts like the one formed with superoxide. By understanding the fundamental mechanism, carefully designing experimental protocols with robust controls, and critically evaluating the resulting data, scientists can effectively leverage TMPO to gain crucial insights into the ephemeral world of free radicals.

References

-

EPR Spin Trapping of Free Radicals with DMPO (5,5-Dimethyl-1-Pyrroline N-oxide) and BMPO (5 - Interchim). (n.d.). Interchim. Retrieved January 14, 2026, from [Link]

-

The Fidelity of Spin Trapping with DMPO in Biological Systems. (n.d.). PubMed Central (PMC), NIH. Retrieved January 14, 2026, from [Link]

-

What is the protocol for using spin trapping in EPR? (2013, March 8). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Buettner, G. R., & Britigan, B. E. (1990). The spin trapping of superoxide with M4PO (3,3,5,5-tetramethylpyrroline-N-oxide). Free Radical Biology and Medicine, 8(1), 57–60. Retrieved January 14, 2026, from [Link]

-

Superoxide radical trapping and spin adduct decay of 5-tert-butoxycarbonyl-5-methyl-1-pyrroline N-oxide (BocMPO): kinetics and theoretical analysis. (n.d.). RSC Publishing. Retrieved January 14, 2026, from [Link]

-

Spin Traps & Spin Probes. (2007, January 1). Enzo Life Sciences. Retrieved January 14, 2026, from [Link]

-

EPR spectra obtained by spin trapping with a) DMPO and b) TMP. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Simplified Synthesis of Isotopically Labeled 5,5-Dimethyl-pyrroline N-Oxide. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

-

Aerobic oxidation catalysis with stable radicals. (2014, March 12). Chemical Communications (RSC Publishing). Retrieved January 14, 2026, from [Link]

-

This compound | C8H15NO | CID 151490. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Radical Intermediates in Photoinduced Reactions on TiO2 (An EPR Spin Trapping Study). (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

-

Electron paramagnetic resonance (EPR) spectroscopy analysis using the spin trap DMPO for OH∙ detection. (2014, January 28). EU-NCL. Retrieved January 14, 2026, from [Link]

-

Synthesis and evaluation of 13C-labeled 5-5-dimethyl-1-pyrroline-N-oxide aimed at in vivo detection of reactive oxygen species using hyperpolarized 13C-MRI. (2019, February 1). PubMed. Retrieved January 14, 2026, from [Link]

-

Theoretical and experimental studies of the spin trapping of inorganic radicals by 5,5-dimethyl-1-pyrroline N-oxide (DMPO). 1. Carbon dioxide radical anion. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

-

Mutual Activation of Two Radical Trapping Agents: Unusual “Win–Win Synergy” of Resveratrol and TEMPO during Scavenging of dpph• Radical in Methanol. (2022, November 2). The Journal of Organic Chemistry - ACS Publications. Retrieved January 14, 2026, from [Link]

-

Unveiling singlet oxygen spin trapping in catalytic oxidation processes using in situ kinetic EPR analysis. (2023, July 17). PubMed Central (PMC), NIH. Retrieved January 14, 2026, from [Link]

-

Superoxide radical trapping and spin adduct decay of 5-tert-butoxycarbonyl-5-methyl-1-pyrroline N-oxide (BocMPO): Kinetics and theoretical analysis. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

COMPARISON OF 5,5-DIMETHYL-1-PYRROLINE-N-OXIDE (DMPO) AND A NEW CYCLIC NITRONE SPIN TRAP. (n.d.). Current Topics in Biophysics. Retrieved January 14, 2026, from [Link]

-

TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

-

TEMPO (a stable organic radical) catalyzed oxidation of alcohol by Dr. Tanmoy Biswas (Ph.D.). (2020, February 6). YouTube. Retrieved January 14, 2026, from [Link]

-

TEMPO reacts with oxygen-centered radicals under acidic conditions. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

Sources

- 1. interchim.fr [interchim.fr]

- 2. The Fidelity of Spin Trapping with DMPO in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The spin trapping of superoxide with M4PO (3,3,5,5-tetramethylpyrroline-N-oxide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biolinks.co.jp [biolinks.co.jp]

- 5. This compound | C8H15NO | CID 151490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ctbo.home.amu.edu.pl [ctbo.home.amu.edu.pl]

An In-Depth Technical Guide to the Stability and Shelf Life of Solid 3,3,5,5-Tetramethyl-1-pyrroline N-oxide (TMPO)

Introduction: The Enduring Radical

3,3,5,5-Tetramethyl-1-pyrroline N-oxide, commonly referred to as TMPO, is a stable nitroxide radical that has found extensive application across various scientific disciplines.[1] Its utility as a spin label in electron paramagnetic resonance (EPR) spectroscopy for probing molecular dynamics, protein folding, and cellular redox processes is well-documented.[2] The stability of the nitroxide moiety, conferred by the steric hindrance of the four methyl groups adjacent to the N-O bond, is a cornerstone of its functionality.[3] This guide provides a comprehensive technical overview of the factors influencing the stability and shelf life of TMPO in its solid state, offering insights and practical protocols for researchers, scientists, and drug development professionals.

The Chemical Foundation of TMPO Stability

The inherent stability of nitroxide radicals like TMPO is rooted in the delocalization of the unpaired electron between the nitrogen and oxygen atoms.[3] This resonance stabilization, coupled with the steric protection afforded by the gem-dimethyl groups on the pyrroline ring, significantly reduces the reactivity of the radical, rendering it persistent under a range of conditions.[3] Five-membered ring nitroxides, such as TMPO, are generally considered to be more chemically stable than their six-membered piperidine counterparts.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 10135-38-3 | [4] |

| Molecular Formula | C₈H₁₅NO | [4] |

| Molecular Weight | 141.21 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [5] |

| Melting Point | 58-62 °C |

Factors Influencing the Stability of Solid TMPO

While inherently stable, the long-term integrity of solid TMPO is susceptible to several environmental factors. Understanding and controlling these factors are paramount to ensuring the reliability and reproducibility of experimental results. Supplier information consistently highlights that TMPO is sensitive to heat, light, and moisture.[5]

Thermal Stress

Photostability

Exposure to light, particularly in the ultraviolet (UV) spectrum, can induce photochemical reactions leading to the degradation of TMPO.[3] The energy from photons can be absorbed by the molecule, promoting it to an excited state where it may undergo various reactions, including bond cleavage and rearrangement. Studies on other pyrrole-containing compounds have shown that both direct and indirect photodegradation pathways can occur.[1]

Humidity and Hydrolytic Stability

TMPO is described as hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] The presence of water can facilitate hydrolytic degradation pathways. While the specific mechanism of TMPO hydrolysis has not been extensively detailed, it is a critical consideration for long-term storage. The impact of relative humidity (RH) on the stability of solid-state compounds is a well-studied phenomenon in the pharmaceutical industry, with higher humidity levels generally leading to increased degradation rates.

Recommended Storage and Handling

Based on the known sensitivities of TMPO, the following storage and handling procedures are recommended to maximize its shelf life and maintain its purity:

-

Storage Temperature: Store in a freezer at temperatures between -10°C and -20°C.

-

Light Protection: Keep the container tightly sealed and protected from light. The use of amber vials or storage in a dark cabinet is advised.

-

Moisture Control: Store in a desiccated environment to minimize exposure to humidity. The use of a desiccator or storage with a desiccant is recommended.

-

Inert Atmosphere: For critical applications requiring the highest purity, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

Assessing the Stability of TMPO: Methodologies and Protocols

A crucial aspect of ensuring the quality of TMPO is the ability to assess its purity and detect any degradation products. This is typically achieved through forced degradation studies and the development of stability-indicating analytical methods.[8]

Forced Degradation Studies

Forced degradation studies intentionally expose the compound to harsh conditions to accelerate its decomposition.[9] This allows for the rapid identification of potential degradation products and the elucidation of degradation pathways.[8] These studies are essential for developing and validating stability-indicating analytical methods.[8]

Caption: Workflow for Forced Degradation Studies of TMPO.

Experimental Protocol: Forced Degradation of Solid TMPO

-

Acid Hydrolysis: Suspend a known amount of TMPO in a 0.1 M HCl solution. Heat the suspension at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Base Hydrolysis: Suspend a known amount of TMPO in a 0.1 M NaOH solution. Heat the suspension at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Suspend a known amount of TMPO in a solution of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a defined period.

-

Thermal Degradation: Place a known amount of solid TMPO in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a defined period.

-

Photodegradation: Expose a thin layer of solid TMPO to a controlled light source (e.g., a UV lamp with a defined wavelength and intensity) for a defined period. A control sample should be kept in the dark under the same temperature conditions.

Stability-Indicating Analytical Methods

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients.[10] High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.[2][11]

Table 2: Overview of Analytical Techniques for TMPO Stability Assessment

| Technique | Principle | Application for TMPO Analysis |

| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Quantification of TMPO purity and detection of chromophoric degradation products.[8] |

| GC-MS | Separation based on volatility and boiling point, identification by mass-to-charge ratio. | Identification and quantification of volatile degradation products.[11] |

| EPR Spectroscopy | Detection of unpaired electrons. | Direct measurement of the concentration of the nitroxide radical. |

Potential Degradation Pathways

While a definitive degradation pathway for TMPO has not been fully elucidated in the literature, potential degradation mechanisms can be inferred from the chemistry of related compounds.

-

Reduction: The nitroxide radical can be reduced to the corresponding hydroxylamine, which is EPR-silent. This is a common deactivation pathway in biological systems.

-

Oxidation: The nitroxide can be oxidized to the oxoammonium cation.

-

Ring Opening: Under harsh conditions, the pyrroline ring may undergo cleavage. Studies on the photodegradation of pyrrole derivatives have shown that ring-opening can be a significant degradation pathway.[3]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC) [eureka.patsnap.com]

- 3. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C8H15NO | CID 151490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. labproinc.com [labproinc.com]

- 6. mdpi.com [mdpi.com]

- 7. Predicting the Shelf Life of Energetic Materials via Kinetic Analysis of Decomposition Data Gathered by Using Thermal Analysis Techniques | Chemical Engineering Transactions [cetjournal.it]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. validated specific stability-indicating: Topics by Science.gov [science.gov]

- 11. GC/MS Identification of Impurities | Medistri SA [medistri.com]

An In-Depth Technical Guide to 3,3,5,5-Tetramethyl-1-pyrroline N-oxide (TMPO) for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3,5,5-Tetramethyl-1-pyrroline N-oxide (TMPO), a cyclic nitrone spin trap, has emerged as a critical tool for the detection and characterization of transient free radicals in complex biological and chemical systems. With the CAS number 10135-38-3, this compound plays a pivotal role in the field of electron paramagnetic resonance (EPR) spectroscopy, enabling the study of oxidative stress, reaction mechanisms, and the impact of xenobiotics. This guide provides a comprehensive overview of TMPO, including its chemical and physical properties, a detailed synthesis protocol, its mechanism of action as a spin trap, and specific applications in biomedical research and drug development. By offering field-proven insights and detailed methodologies, this document serves as a vital resource for scientists leveraging spin trapping techniques to advance their research.

Introduction: The Imperative of Detecting Transient Radicals

In the realms of biology, medicine, and materials science, the study of free radicals is paramount. These highly reactive species, characterized by the presence of unpaired electrons, are implicated in a vast array of processes, from cellular signaling and aging to the pathogenesis of diseases and the degradation of materials. However, their transient nature, with lifetimes often in the nanosecond to microsecond range, makes their direct detection exceedingly challenging.

This is where the technique of spin trapping, coupled with Electron Paramagnetic Resonance (EPR) spectroscopy, becomes indispensable. Spin traps are diamagnetic compounds that react with unstable free radicals to form significantly more stable paramagnetic nitroxide adducts. These adducts can then be readily detected and characterized by EPR, providing a unique "fingerprint" of the original transient radical.

Among the arsenal of available spin traps, this compound (TMPO), also known as M4PO, has garnered significant attention. This guide will delve into the technical intricacies of TMPO, providing researchers with the foundational knowledge and practical protocols necessary to effectively utilize this powerful molecule in their investigative pursuits.

Physicochemical Properties of TMPO

A thorough understanding of the physicochemical properties of TMPO is fundamental to its effective application in experimental design. These properties dictate its solubility, stability, and reactivity, thereby influencing its performance as a spin trap in diverse environments.

| Property | Value | Reference |

| CAS Number | 10135-38-3 | [1] |

| Molecular Formula | C₈H₁₅NO | [1] |

| Molecular Weight | 141.21 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 35-39 °C | |

| Solubility | Soluble in water and common organic solvents such as ethanol, methanol, and DMSO. | |

| Purity | Typically >98% |

Synthesis of this compound: A Detailed Protocol

The synthesis of TMPO is a multi-step process that requires careful execution. While several methods exist for the synthesis of pyrroline N-oxides, a common and reliable approach is adapted from the synthesis of the related compound, 5,5-dimethyl-1-pyrroline N-oxide (DMPO).[2][3] This protocol outlines a feasible synthetic route for producing high-purity TMPO for research applications.

Synthesis Workflow

Caption: Synthetic pathway for this compound (TMPO).

Step-by-Step Methodology

Step 1: Ozonolysis of 3,3-Dimethyl-1-butene

-

Dissolve 3,3-dimethyl-1-butene in a suitable solvent, such as dichloromethane or methanol, and cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution until a blue color persists, indicating the complete consumption of the starting material.

-

Purge the solution with nitrogen or argon to remove excess ozone.

Step 2: Reductive Workup

-

To the cold solution from Step 1, add a reducing agent such as zinc dust and acetic acid, or dimethyl sulfide.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Filter the mixture to remove any solids and concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

Step 3: Michael Addition with 2-Nitropropane

-

Dissolve the crude aldehyde from Step 2 and 2-methyl-2-nitropropane in a suitable solvent like ethanol.

-

Add a base, such as sodium ethoxide, to catalyze the Michael addition.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Step 4: Reductive Cyclization

-

To the reaction mixture from Step 3, add a reducing agent, typically zinc dust, and a proton source, such as ammonium chloride or acetic acid.

-

Heat the mixture to reflux for several hours. This step facilitates the reduction of the nitro group to a hydroxylamine, which then undergoes intramolecular cyclization and dehydration to form the pyrroline N-oxide ring.

-

After cooling, filter the reaction mixture and concentrate the solvent.

Step 5: Purification

-

The crude TMPO can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

The purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.

The Spin Trapping Mechanism of TMPO

The utility of TMPO as a spin trap lies in its ability to react rapidly with a wide range of transient free radicals to form stable and characteristic nitroxide adducts. The fundamental reaction involves the addition of the free radical to the carbon-nitrogen double bond of the nitrone moiety.

General Reaction Scheme

Caption: General mechanism of free radical trapping by TMPO.

The resulting nitroxide radical is significantly more stable than the initial transient radical due to the delocalization of the unpaired electron between the nitrogen and oxygen atoms. This increased stability allows for its accumulation to concentrations detectable by EPR spectroscopy.

Reaction with Specific Radicals